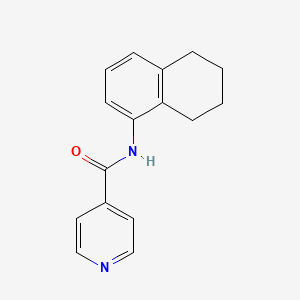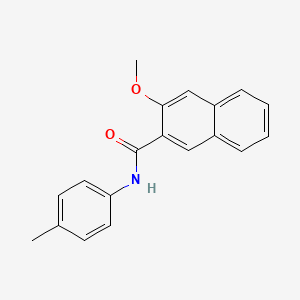
N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BMDP, is a novel psychoactive substance that has recently gained popularity in the research community. This compound belongs to the class of pyrazolecarboxamides and is structurally similar to other psychoactive substances such as cathinones and amphetamines. BMDP has been shown to have a potent stimulant effect on the central nervous system, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, motivation, and reward, which may explain the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as to cause vasoconstriction. This compound has also been shown to increase the levels of certain hormones in the body, such as cortisol and prolactin. These effects may be responsible for some of the stimulant and euphoric effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its potency and selectivity. This compound has been shown to have a high affinity for dopamine and norepinephrine receptors, which makes it a useful tool for studying these neurotransmitter systems. However, one limitation of using this compound in lab experiments is its potential for abuse and dependence. Researchers must take care to handle this compound safely and to use it only for legitimate scientific purposes.
Direcciones Futuras
There are many potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new treatments for neurological disorders such as Parkinson's disease and depression. This compound has been shown to have a neuroprotective effect in animal models of these diseases, which suggests that it may be a promising candidate for further study. Another area of interest is the development of new psychoactive substances based on the structure of this compound. Researchers may be able to use this compound as a starting point for the development of new drugs with improved safety and efficacy profiles.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide involves a multi-step process that requires specialized equipment and expertise in organic chemistry. The starting material for the synthesis is 3,4-methylenedioxyphenyl-2-propanone, which is reacted with methylamine to form the intermediate product, N-methyl-3,4-methylenedioxyamphetamine. This intermediate is then reacted with hydrazine to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure purity and yield.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide has shown promise as a research tool for studying the central nervous system. It has been shown to have a potent stimulant effect on the brain, which makes it useful for studying the mechanisms of action of other psychoactive substances. This compound has also been used in studies of drug addiction and withdrawal, as well as in the development of new treatments for neurological disorders.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-5-11(16-15-9)14(18)17(2)7-10-3-4-12-13(6-10)20-8-19-12/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZNEDWJDKFJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N(C)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-{5-[2-(1H-tetrazol-5-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5835651.png)

![1-(4-biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5835660.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5835675.png)


![ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5835690.png)

![N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5835703.png)
![ethyl 5-(1-azepanylcarbonyl)-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5835708.png)
![1-[(2,4,5-trimethylphenyl)sulfonyl]azepane](/img/structure/B5835724.png)


